N-(3-bromophenyl)-4-chloro-3-nitrobenzamide
Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-(3-bromophenyl)-4-chloro-3-nitrobenzamide” are not available, similar compounds are often synthesized through reactions like amidation . The synthesis process usually involves multiple steps and requires careful control of reaction conditions.Molecular Structure Analysis
The molecular structure of a compound like “this compound” would likely be determined using techniques such as X-ray diffraction, NMR, and MS spectroscopies . Density functional theory (DFT) might be used to calculate the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would likely be determined using various analytical techniques. The compound’s molecular formula, molar mass, density, melting point, boiling point, and refractive index could be determined .Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-chloro-3-nitrobenzamide involves the inhibition of various enzymes and proteins involved in biological processes. It has been shown to inhibit the activity of DNA topoisomerase I and II, which are important enzymes involved in DNA replication and repair. This compound also inhibits the activity of various kinases, which are important proteins involved in cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels. This property makes it an important tool for studying the role of angiogenesis in various biological processes.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-bromophenyl)-4-chloro-3-nitrobenzamide is its high purity and stability. This makes it an important tool for studying various biological processes in vitro. However, one of the limitations of using this compound is its low solubility in aqueous solutions. This can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on N-(3-bromophenyl)-4-chloro-3-nitrobenzamide. One of the major directions is to study its potential as a therapeutic agent for cancer treatment. It has been shown to be effective in inhibiting the growth of cancer cells, and further research is needed to explore its potential as a cancer drug. Another direction is to study its role in various biological processes such as DNA repair and cell signaling. This can help us understand the role of various proteins and enzymes in these processes and can lead to the development of new therapies for various diseases.
Conclusion:
This compound is an important chemical compound that has been extensively studied for its scientific research applications. Its unique properties make it an important tool for studying various biological processes. The synthesis method has been optimized to produce this compound in large quantities, which is important for its scientific research applications. The future directions for research on this compound are promising, and further research is needed to explore its potential as a therapeutic agent for cancer treatment and its role in various biological processes.
Scientific Research Applications
N-(3-bromophenyl)-4-chloro-3-nitrobenzamide has been used extensively in scientific research for studying various biological processes. One of the major applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been used to study the role of various proteins in biological processes such as DNA repair and cell signaling.
Safety and Hazards
Properties
IUPAC Name |
N-(3-bromophenyl)-4-chloro-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O3/c14-9-2-1-3-10(7-9)16-13(18)8-4-5-11(15)12(6-8)17(19)20/h1-7H,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUBSPFTNSYGEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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